molecular formula C9H13NO4 B13611635 (s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

(s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

Cat. No.: B13611635
M. Wt: 199.20 g/mol
InChI Key: XSYVCRXYJCUUQZ-ZCFIWIBFSA-N
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Description

(s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Functional Group Introduction: Introduction of the amino and hydroxyethyl groups through nucleophilic substitution reactions.

    Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Chiral Resolution: The final step involves chiral resolution to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • (s)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • 1-Amino-2-hydroxy-4-naphthalenesulfonic acid

Uniqueness

(s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to interact differently with biological targets compared to similar compounds, making it valuable in specialized applications.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

5-[(1S)-1-amino-2-hydroxyethyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3/t6-/m1/s1

InChI Key

XSYVCRXYJCUUQZ-ZCFIWIBFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@@H](CO)N

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(CO)N

Origin of Product

United States

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